8-Iodoisoquinolin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
8-iodo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6INO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) |
InChI Key |
DSYKVLABOGJKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Iodoisoquinolin 1 2h One
Direct Iodination Strategies for Isoquinolin-1(2H)-one Derivatives
Directly introducing an iodine atom onto the isoquinolin-1(2H)-one scaffold represents an atom-economical approach to the target compound. Success hinges on achieving high regioselectivity, specifically targeting the C-8 position, which is often challenging due to the inherent reactivity of the heterocyclic ring.
Regioselective C-8 Iodination Approaches
The C-8 position of the isoquinolin-1(2H)-one ring is sterically hindered and electronically distinct. Achieving functionalization at this site, in preference to the more electronically activated C-4 position, typically requires a directed C-H activation strategy. The most prominent and effective approach involves transition-metal catalysis, where the endocyclic amide's carbonyl group acts as a directing group. This chelation-assisted strategy forms a stable five- or six-membered metallacyclic intermediate, bringing the metal catalyst into close proximity to the C-8 C-H bond and facilitating its selective cleavage and subsequent functionalization.
While direct C-8 iodination of the parent isoquinolin-1(2H)-one is not extensively documented, the principle is well-established through analogous C-8 functionalizations. Studies have shown that iridium (Ir) and cobalt (Co) catalysts are particularly effective in directing various transformations to the C-8 position. For instance, an Ir(III) catalytic system has been used for exclusive C-8 arylation, and Co(III) catalysis has achieved regioselective C-8 olefination of the isoquinolinone core rsc.orgacs.org. These precedents strongly support the feasibility of a chelation-directed C-8 iodination using a suitable metal catalyst and an electrophilic iodine source.
Reagents and Conditions for Direct C-H Iodination
The successful implementation of a direct C-8 iodination reaction relies on a carefully optimized set of reagents and conditions. Drawing from established protocols for C-8 functionalization of isoquinolones and related C-H iodinations of other heterocycles, a typical catalytic system would involve a transition metal catalyst, a halide scavenger or additive, an iodine source, and an appropriate solvent.
Catalysts : Iridium and Rhodium complexes, such as [IrCpCl₂]₂ and [CpRhCl₂]₂, are prime candidates due to their proven efficacy in directing C-H activation via chelation with the C-1 carbonyl group acs.orgnih.govnih.gov.
Iodine Source : N-Iodosuccinimide (NIS) is a widely used, mild electrophilic iodinating agent suitable for metal-catalyzed C-H functionalization acs.org. Molecular iodine (I₂) can also be employed, often in conjunction with an oxidant or a co-catalyst nih.gov.
Additives : Silver salts, such as silver acetate (B1210297) (AgOAc) or silver hexafluoroantimonate (AgSbF₆), are often crucial. They can act as halide scavengers, facilitating the formation of a more catalytically active cationic metal species.
Solvents : Solvents such as 1,2-dichloroethane (DCE) or acetic acid (AcOH) are commonly used, providing the necessary medium for the catalytic cycle to operate efficiently.
The table below summarizes potential conditions for this transformation.
| Component | Example Reagents | Probable Role |
| Substrate | Isoquinolin-1(2H)-one | Starting Material |
| Catalyst | [IrCpCl₂]₂ or [CpRhCl₂]₂ | C-H Activation/Functionalization |
| Iodine Source | N-Iodosuccinimide (NIS) or Iodine (I₂) | Provides Iodine Atom |
| Additive | AgOAc or AgSbF₆ | Halide Scavenger / Activator |
| Solvent | Dichloroethane (DCE) or Acetic Acid (AcOH) | Reaction Medium |
| Temperature | 80-120 °C | To overcome activation energy |
Metal-Free Iodination Protocols
While transition-metal catalysis is a powerful tool for regioselective C-H functionalization, the development of metal-free alternatives is of significant interest to avoid potential metal contamination in final products and reduce costs. However, achieving C-8 selectivity in isoquinolin-1(2H)-one without a metal catalyst is a considerable challenge.
Most metal-free iodination reactions on isoquinolinone systems tend to favor the C-4 position due to electronic effects. These reactions often proceed through electrophilic substitution or radical pathways scispace.com. For instance, protocols using molecular iodine with an oxidant can effectively iodinate related heterocycles acs.org. A potential, though less explored, metal-free strategy for C-8 functionalization could involve using a directing group temporarily installed on the nitrogen atom, which could orient the iodinating reagent to the C-8 position before being removed. Another approach could be the use of hypervalent iodine reagents under strongly acidic conditions, though controlling the regioselectivity would remain a primary obstacle.
Annulation and Cyclization Approaches to the 8-Iodoisoquinolin-1(2H)-one Scaffold
An alternative to direct iodination is a synthetic strategy where the isoquinolinone ring is constructed from precursors that already contain an iodine atom at the desired position. This approach offers excellent control over the final position of the iodine substituent.
Intramolecular Cyclization Reactions of Precursors Bearing an Iodine Substituent
This strategy involves designing a starting material that contains all the necessary atoms for the isoquinolinone core and can be induced to cyclize. For the synthesis of this compound, this typically involves starting with a 2,6-disubstituted benzene (B151609) derivative, where one substituent is iodine and the other is a group that will participate in the formation of the new heterocyclic ring.
A prominent example of this approach is the cyclization of an o-alkynyl-iodobenzamide. Specifically, a 2-alkynyl-6-iodobenzamide derivative can undergo intramolecular cyclization to directly form the 8-iodoisoquinolinone product. This transformation can be promoted by various reagents, including hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA), which mediate oxidative cyclization under metal-free conditions researchgate.net. This method is versatile, as different substituents can be incorporated into the final product depending on the nature of the alkyne used in the precursor.
| Precursor Type | Key Functional Groups | Potential Cyclization Conditions |
| 2-Alkynyl-6-iodobenzamide | Amide, Alkyne, Iodine | PIFA, TFA, CH₂Cl₂ |
| 2-Vinyl-6-iodobenzamide | Amide, Alkene, Iodine | Pd(OAc)₂, O₂, DMSO |
| o-(Iodobenzyl)acetamide derivative | Methylene, Amide, Iodine | Base-mediated condensation |
Intermolecular Annulation Reactions Incorporating the 8-Iodo Moiety
Intermolecular annulation involves the construction of the target ring system by combining two or more separate molecular fragments. For this compound, a common and powerful approach is the transition-metal-catalyzed annulation of a 2-iodobenzamide (B1293540) derivative with an alkyne.
In this scenario, a directing group on the benzamide (e.g., N-methoxy or N-pivaloyloxy) facilitates the ortho C-H activation at the C-6 position. The resulting metallacyclic intermediate then undergoes insertion of an alkyne, followed by reductive elimination to furnish the 8-iodoisoquinolinone ring system. Rhodium(III) catalysts are particularly effective for this type of transformation nih.govnih.gov. This method allows for significant diversity in the final product, as a wide variety of alkynes can be used as coupling partners, leading to different substituents at the C-3 and C-4 positions of the final product.
| Benzene Component | Coupling Partner | Typical Catalyst System | Product Feature |
| N-methoxy-2-iodobenzamide | Symmetrical Alkyne (R-C≡C-R) | [CpRhCl₂]₂, AgSbF₆, DCE | 3,4-Disubstituted-8-iodoisoquinolinone |
| N-pivaloyloxy-2-iodobenzamide | Terminal Alkyne (R-C≡C-H) | [CpRhCl₂]₂, Cu(OAc)₂, t-AmOH | 3-Substituted-8-iodoisoquinolinone |
Domino and Cascade Reactions for Isoquinolinone Ring Formation
Domino and cascade reactions offer an efficient approach to the synthesis of complex molecules like isoquinolinones from simple starting materials in a single operation, thereby enhancing atom economy and reducing waste. 20.210.105lew.romdpi.com These reactions involve a sequence of intramolecular transformations where the preceding step sets up the functionality for the subsequent one.
One such strategy involves a domino acylation/Diels-Alder reaction. For instance, the reaction between an aminoethyl-substituted diene and maleic anhydride can lead to an N-substituted octahydroisoquinolin-1-one. nih.gov This process is believed to proceed through an initial acylation followed by an intramolecular Diels-Alder reaction. While this specific example leads to a saturated core, the principle of a domino sequence can be adapted for the synthesis of the aromatic isoquinolinone core. For the synthesis of this compound, this would necessitate starting with an appropriately substituted 2-iodobenzyl-derived precursor that can undergo a cyclization cascade.
Another relevant cascade approach is the domino nitro reduction-Friedländer heterocyclization. This method has been used for the preparation of quinolines and could be conceptually applied to isoquinolinone synthesis. mdpi.com The process typically involves the reduction of a nitro group to an amine, which then participates in a cyclization reaction. For the synthesis of this compound, a starting material such as a 2-iodo-6-nitro-substituted aromatic aldehyde or ketone could potentially undergo reduction of the nitro group followed by cyclization with a suitable partner to form the isoquinolinone ring.
Transition Metal-Catalyzed Syntheses of this compound
Transition metal catalysis is a cornerstone in the synthesis of isoquinolinone derivatives, offering high efficiency and selectivity. Various metals, including palladium, rhodium, and cobalt, have been employed to construct the isoquinolinone skeleton through diverse reaction mechanisms.
Palladium catalysis is a powerful tool for the synthesis of isoquinolinones, often involving C-H activation/annulation or cross-coupling reactions. mdpi.com
A notable method is the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides. organic-chemistry.org Substrates with a 2-oxoethyl group on the nitrogen atom can undergo cyclization to form 3-acyl isoindolin-1-ones. While this leads to an isoindolinone, a related five-membered ring system, modifications to the substrate and reaction conditions could potentially favor the six-membered isoquinolinone ring. The use of a 2,3-diiodobenzamide precursor could be a viable starting point for the synthesis of this compound, where one iodo-substituent participates in the cyclization and the other remains at the 8-position.
The Heck reaction represents another important palladium-catalyzed transformation that can be applied to the synthesis of isoquinolinones. chim.it The intramolecular Heck reaction, in particular, is a robust method for forming carbo- and heterocyclic rings. chim.itlibretexts.org The synthesis of 8-oxoprotoberberines has been achieved from 2-(2-iodophenethyl)isoquinolin-1(2H)-one via a Heck reaction, demonstrating the feasibility of forming a new ring fused to the isoquinolinone core. chim.it This suggests that an intramolecular Heck reaction of a suitably designed N-alkenyl-2,x-diiodobenzamide could be a viable route to this compound.
The Larock annulation, a palladium-catalyzed heteroannulation, is primarily used for indole synthesis but has been extended to other heterocycles. ub.eduwikipedia.org The reaction of an ortho-iodoaniline with an alkyne is the classic example. A modified Larock method has been developed for the one-pot synthesis of quinolines from 2-bromoanilines and allylic alcohols. researchgate.net Adapting this methodology to the synthesis of isoquinolinones could involve the reaction of a 2-iodo- or 2-bromobenzamide derivative with an alkyne or a related coupling partner. For the synthesis of this compound, a 2,3-dihalo-substituted benzamide could be a potential starting material.
| Reaction Type | Catalyst System | Starting Materials | Product | Ref |
| Intramolecular Cyclization | Pd2(dba)3, Xantphos | 2-Iodobenzamides with a 2-oxoethyl group | 3-Acyl isoindolin-1-ones | organic-chemistry.org |
| Heck Reaction | Palladium Catalyst | 2-(2-Iodophenethyl)isoquinolin-1(2H)-one | 8-Oxoprotoberberines | chim.it |
| Larock Annulation (modified) | Palladium Catalyst | 2-Bromoanilines and allylic alcohols | Substituted quinolines | researchgate.net |
Rhodium catalysts are effective for C-H functionalization reactions leading to the synthesis of isoquinolinones. These reactions often proceed via a directed C-H activation mechanism, where a directing group on the substrate positions the catalyst for selective C-H bond cleavage.
Rhodium(III)-catalyzed C-H functionalization of benzamides with partners like methyleneoxetanones has been reported. nih.govrsc.org The reaction's outcome can be controlled by the solvent to yield either chain alkylated benzamides or seven-membered rings. While not directly yielding isoquinolinones, this demonstrates the principle of rhodium-catalyzed C-H activation of benzamides. For the synthesis of this compound, a 2-iodobenzamide with an appropriate alkenyl or alkynyl side chain could potentially undergo a rhodium-catalyzed intramolecular C-H activation/annulation.
Furthermore, rhodium-catalyzed oxidative ortho-acylation of benzamides with aldehydes via sp2 C-H bond cleavage has been demonstrated. nih.gov This method introduces a carbonyl group at the ortho position, which could be a key step in building the isoquinolinone ring. Applying this to a 3-iodobenzamide could lead to a 2-acyl-3-iodobenzamide, a potential precursor for cyclization to an 8-iodoisoquinolinone.
| Reaction Type | Catalyst System | Starting Materials | Product | Ref |
| C-H Functionalization | [CpRhCl2]2 | Benzamides and methyleneoxetanones | Alkylated benzamides or 1H-benzo[c]azepine-1,3(2H)-diones | nih.govrsc.org |
| Oxidative ortho-Acylation | [CpRhCl2]2, AgSbF6, Ag2CO3 | N,N-diethyl benzamides and aryl aldehydes | ortho-Acyl benzamides | nih.gov |
Cobalt catalysts, being more earth-abundant and less expensive than noble metals, are gaining prominence in C-H activation chemistry. rsc.orgresearchgate.net Cobalt-catalyzed annulation of anilides with internal alkynes has been developed for the synthesis of quinolines. rsc.orgresearchgate.net This transformation is thought to proceed through ortho C-H activation. While this method yields quinolines, the underlying principle of C-H activation and annulation could be adapted for isoquinolinone synthesis, likely starting from a benzamide derivative. For the synthesis of this compound, a 3-iodobenzamide could be a suitable starting material for a cobalt-catalyzed annulation with an alkyne.
Cobalt-catalyzed C-H functionalization has also been applied to 8-aminoquinoline derivatives. organic-chemistry.org These reactions, operating through a single electron transfer mechanism, allow for the introduction of functional groups at remote positions of the quinoline (B57606) ring. While not a direct synthesis of the isoquinolinone core, this highlights the ability of cobalt to mediate reactions at the 8-position of a related heterocyclic system.
| Reaction Type | Catalyst System | Starting Materials | Product | Ref |
| Annulation | Cobalt catalyst, Zn(OTf)2 | Anilides and internal alkynes | Quinolines | rsc.orgresearchgate.net |
| Remote C-H Functionalization | Co(NO3)2·6H2O | 8-Aminoquinoline compounds | Functionalized 8-aminoquinolines | organic-chemistry.org |
Besides palladium, rhodium, and cobalt, other transition metals can also mediate the synthesis of isoquinolinone derivatives. For example, copper-catalyzed domino reactions have been developed for the synthesis of benzimidazo[1,2-b]isoquinolin-11-one derivatives from 2-halo-N-(2-halophenyl)benzamides. researchgate.net This demonstrates the utility of copper in facilitating tandem reactions to build complex heterocyclic systems. The synthesis of this compound could potentially be achieved through a similar copper-catalyzed domino reaction starting from a suitably substituted di-iodinated benzamide derivative.
Radical-Mediated Syntheses of this compound
Radical reactions offer a powerful alternative to traditional ionic pathways for the construction of cyclic compounds. Iodine-mediated oxidative cyclization is a prominent method in this category. nih.gov This approach has been used for the one-pot synthesis of 8-hydroxyquinaldine derivatives. The use of molecular iodine as a reagent to promote cyclization of tethered heteroatom-containing alkenyl or alkynyl systems is a well-established strategy. nih.gov
For the synthesis of this compound, a radical cyclization of an N-alkenyl-2-iodobenzamide could be a plausible route. The reaction could be initiated by a radical initiator, leading to the formation of an aryl radical at the 2-position of the benzamide. This radical could then undergo an intramolecular addition to the alkenyl side chain, followed by subsequent steps to afford the isoquinolinone ring. The presence of an additional iodine atom at the desired 8-position of the final product would require starting with a 2,3-diiodobenzamide derivative.
Hypervalent iodine reagents have also been employed in the synthesis of isoquinolinone derivatives. nih.gov For example, (phenyliodonio)sulfamate (PISA) can mediate the chemoselective synthesis of 3- or 4-substituted isoquinolinones from o-alkenylbenzamide derivatives, with the outcome being dependent on the solvent. nih.govresearchgate.net This highlights the potential of iodine-based reagents not only as part of the final structure but also as mediators of the cyclization process.
Photo-Induced Radical Cascade Amidation/Cyclization Methodologies
Photo-induced radical reactions have emerged as a powerful strategy for the synthesis of heterocyclic compounds. The construction of the isoquinolinone skeleton can be achieved through a photo-induced radical cascade amidation/cyclization process. While a direct synthesis of this compound using this method has not been explicitly detailed in the reviewed literature, the general principles can be applied to appropriately substituted precursors.
This methodology typically involves the generation of a radical species under photochemical conditions, which then undergoes a cascade of reactions, including an amidation and a subsequent cyclization to form the bicyclic isoquinolinone structure. For instance, visible-light-induced radical cyclization of o-iodophenylacrylamides has been successfully employed for the synthesis of indolin-2-ones, a structurally related class of compounds. rsc.org This process often utilizes a photocatalyst, such as [Ir(ppy)2(dtb-bpy)]PF6, to facilitate the radical generation under mild conditions. rsc.org A similar approach, a photocatalyzed transformation for the synthesis of the indolo[2,1-a]isoquinoline core structure, highlights the utility of this strategy for building complex fused heterocyclic systems. rsc.org
A plausible synthetic route to an this compound precursor could involve the use of an o-alkynylbenzamide derivative, which upon photo-induced amidyl radical addition to the carbon-carbon triple bond, would lead to the desired isoquinolinone framework. acs.org The presence of an iodine substituent on the starting benzamide would be carried through the reaction sequence.
Table 1: Examples of Photo-Induced Radical Cyclizations for Heterocycle Synthesis
| Starting Material | Product | Photocatalyst | Conditions | Yield | Reference |
| o-Iodophenylacrylamide | Indolin-2-one | [Ir(ppy)2(dtb-bpy)]PF6 | Visible light | Moderate to excellent | rsc.org |
| Substituted 2-(1H-indol-1-yl)-N-phenylacetamide | Indolo[2,1-a]isoquinoline derivative | Not specified | Visible light | Good to excellent | rsc.org |
| o-Alkynylated benzamide | Substituted Isoquinoline-1,3,4(2H)-trione | Metal-free | Visible light | Not specified | acs.org |
Halogen-Atom Transfer (XAT) and Hydrogen-Atom Transfer (HAT) Approaches
Halogen-atom transfer (XAT) and hydrogen-atom transfer (HAT) are fundamental processes in radical chemistry that can be harnessed for the synthesis of complex molecules. nih.govresearchgate.net These approaches offer pathways to generate carbon-centered radicals that can subsequently undergo cyclization to form the isoquinolinone ring system.
Halogen-Atom Transfer (XAT): XAT involves the transfer of a halogen atom from a precursor molecule to a radical species. nih.gov This process is a key step in many photochemically and photocatalytically initiated reactions for the generation of carbon radicals. nih.gov In the context of this compound synthesis, a hypothetical pathway could involve a precursor containing an appropriately positioned iodoalkenyl side chain. A radical initiator could abstract the iodine atom, generating a vinyl radical that could then cyclize onto the aromatic ring. A recent study demonstrated the use of α-amino radicals as XAT agents in metallaphotoredox catalysis for cross-electrophile couplings, showcasing the utility of this approach in generating carbon radicals from organic iodides. strath.ac.uk
Hydrogen-Atom Transfer (HAT): HAT reactions involve the abstraction of a hydrogen atom to generate a carbon-centered radical. nih.gov Intramolecular HAT, in particular, is a powerful tool for remote C-H functionalization. nih.gov A synthetic strategy for an isoquinolinone precursor could involve the generation of a nitrogen-centered radical which then abstracts a hydrogen atom from an ortho-alkyl group on the benzene ring. The resulting benzylic radical could then be trapped intramolecularly by an appropriate functional group to initiate cyclization. The selectivity of 1,5-HAT is often governed by a chair-like transition state. nih.gov While direct application to this compound is not documented, the principles of HAT are well-established for the formation of various heterocyclic systems. nih.govrsc.org
Mechanistic Considerations of Radical Pathways in this compound Synthesis
The mechanisms of radical-mediated cyclizations to form isoquinolinone structures generally involve a sequence of initiation, propagation, and termination steps.
In a typical photo-induced radical cyclization, the process is initiated by the absorption of light by a photocatalyst, which then promotes the formation of a key radical intermediate. acs.org This radical can then add to an unsaturated bond, such as an alkyne or alkene, to trigger the cyclization cascade. acs.orgthieme.de The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) is a critical aspect, often governed by Baldwin's rules and the stability of the resulting radical intermediates. For instance, the synthesis of indolin-2-ones from o-iodophenylacrylamides proceeds via a 5-exo-trig radical cyclization. rsc.org
Mechanistic studies, often supported by computational methods like DFT, are crucial for understanding the reaction pathways and rationalizing the observed product distributions. nih.gov For example, in the cerium(IV) ammonium nitrate (CAN)-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds, the formation of 2-tetralone derivatives is dependent on the stability of the intermediate cyclohexadienyl radicals. nih.gov
The Sandmeyer reaction, a method to introduce halogens, is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. This is initiated by a one-electron transfer from a copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.orglscollege.ac.in
Functional Group Interconversions Leading to the this compound Structure
An alternative and often more direct approach to the synthesis of this compound involves the modification of a pre-formed isoquinolinone or a related heterocyclic core.
Conversion from Other Halogenated Isoquinolinones
The conversion of other halogenated isoquinolinones, such as the 8-bromo or 8-chloro derivatives, into this compound can be achieved through a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.orggauthmath.com This SN2 reaction involves the treatment of an alkyl or aryl halide with an excess of an alkali metal iodide, typically sodium iodide in acetone. unacademy.comallen.in The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.orglscollege.ac.in
While the classic Finkelstein reaction is most effective for alkyl halides, an "aromatic Finkelstein reaction" can be employed for aryl halides. wikipedia.org This variation often requires a catalyst, such as copper(I) iodide in combination with a diamine ligand, to facilitate the substitution on the aromatic ring. lscollege.ac.in Thus, starting from 8-bromoisoquinolin-1(2H)-one, treatment with sodium iodide in the presence of a suitable catalyst could yield the desired this compound. The synthesis of 4-bromoisoquinolone has been reported, which could serve as a model for the synthesis of the 8-bromo precursor. researchgate.net
Table 2: General Conditions for the Finkelstein Reaction
| Substrate | Reagent | Solvent | Catalyst | Product | Reference |
| Alkyl Chloride/Bromide | Sodium Iodide | Acetone | None | Alkyl Iodide | wikipedia.orgunacademy.com |
| Aryl Chloride/Bromide | Sodium Iodide | Not specified | Copper(I) Iodide/Diamine ligand | Aryl Iodide | wikipedia.orglscollege.ac.in |
Introduction of Iodine via Diazotization or Other Substitution Reactions
A well-established method for the introduction of an iodine atom onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer or related reaction. wikipedia.orgbyjus.comnih.gov This two-step process would involve the conversion of 8-aminoisoquinolin-1(2H)-one into a diazonium salt, which is then treated with an iodide source, such as potassium iodide or a solution of iodine in an appropriate solvent.
The first step, diazotization, is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). mdpi.com The resulting diazonium salt is often unstable and is used immediately in the subsequent step.
In the second step, the diazonium group is replaced by an iodine atom. The Sandmeyer reaction, which utilizes a copper(I) iodide catalyst, is a common method for this transformation. wikipedia.orglscollege.ac.in However, for the introduction of iodine, the use of a copper catalyst is not always necessary, and simply treating the diazonium salt with a solution of potassium iodide is often sufficient to yield the corresponding aryl iodide. nih.gov A specific example of this methodology is the synthesis of 8-iodo-quinoline from 8-amino-quinoline using the Sandmeyer reaction. nih.gov
Chemical Reactivity and Transformations of 8 Iodoisoquinolin 1 2h One
Reactions Involving the Iodine Substituent at C-8
The iodine atom at the C-8 position is the primary handle for the structural elaboration of the 8-Iodoisoquinolin-1(2H)-one scaffold. Its relatively weak bond to the sp²-hybridized carbon and the high polarizability of iodine make it an excellent leaving group in a variety of transformations.
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, and this compound is an ideal substrate for these transformations. The electron-deficient nature of the isoquinolinone ring system can facilitate the initial oxidative addition step in the catalytic cycles of these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgillinois.edu This method is widely favored due to the stability and low toxicity of the boron reagents. For this compound, a Suzuki-Miyaura reaction would lead to the formation of 8-aryl- or 8-vinylisoquinolin-1(2H)-ones, which are of significant interest in medicinal chemistry and materials science. A closely related compound, 8-iodoquinolin-4(1H)-one, has been shown to undergo rapid Suzuki-Miyaura coupling, highlighting the feasibility of this transformation on the isoquinolinone scaffold. researchgate.net
Stille Coupling: The Stille reaction couples the aryl iodide with an organostannane reagent. organic-chemistry.orgwikipedia.orglibretexts.orgscispace.comresearchgate.net A key advantage of the Stille coupling is the tolerance of a wide variety of functional groups. However, the toxicity of the organotin compounds is a significant drawback. This reaction would provide access to a diverse range of 8-substituted isoquinolinones.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-8 position of the isoquinolinone and a terminal alkyne. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgrsc.orgresearchgate.net The resulting 8-alkynylisoquinolin-1(2H)-ones are valuable intermediates that can undergo further transformations, such as cyclization reactions. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a new carbon-carbon bond at an sp² carbon of the alkene. wikipedia.orgorganic-chemistry.orgchim.itlibretexts.orgfrontiersin.org This reaction would yield 8-alkenylisoquinolin-1(2H)-ones, providing a route to extend the conjugation of the aromatic system. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org
| Reaction | Coupling Partner | Catalyst/Reagents | Product |
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 8-Aryl/vinylisoquinolin-1(2H)-one |
| Stille | Organostannane (R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄), LiCl | 8-Substituted isoquinolin-1(2H)-one |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine base | 8-Alkynylisoquinolin-1(2H)-one |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Phosphine ligand | 8-Alkenylisoquinolin-1(2H)-one |
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although it is generally less common for aryl iodides compared to aryl fluorides or chlorides unless the aromatic ring is highly activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.comnih.govdiva-portal.orgdalalinstitute.com The isoquinolinone ring system is inherently electron-deficient due to the presence of the electron-withdrawing amide functionality. This electronic feature can facilitate the attack of strong nucleophiles at the C-8 position, leading to the displacement of the iodide. The reaction would proceed through a Meisenheimer-like intermediate, which is a resonance-stabilized anionic σ-complex. The stability of this intermediate is crucial for the reaction to occur. Strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the iodide under suitable reaction conditions, which may include elevated temperatures.
Direct metallation of the C-8 position through halogen-metal exchange is a powerful strategy for creating a nucleophilic carbon center, which can then be reacted with various electrophiles.
Lithiation: Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures could induce a halogen-metal exchange to form 8-lithioisoquinolin-1(2H)-one. This highly reactive intermediate can then be quenched with a wide array of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups at the C-8 position. The feasibility of such a lithiation has been demonstrated on related heterocyclic systems. nih.govnih.gov
Grignard Reagent Formation: The formation of a Grignard reagent, 8-(magnesioiodo)isoquinolin-1(2H)-one, by reacting this compound with magnesium metal is another potential C-metallation strategy. researchgate.net Activation of the magnesium surface, for instance with iodine or 1,2-dibromoethane, might be necessary to initiate the reaction. The resulting Grignard reagent, although less reactive than its organolithium counterpart, is still a potent nucleophile for reactions with various electrophiles.
| Metallation Strategy | Reagent | Intermediate | Subsequent Reaction with Electrophiles (E+) |
| Lithiation | Organolithium (e.g., n-BuLi) | 8-Lithioisoquinolin-1(2H)-one | Formation of 8-E-isoquinolin-1(2H)-one |
| Grignard Formation | Mg metal | 8-(Magnesioiodo)isoquinolin-1(2H)-one | Formation of 8-E-isoquinolin-1(2H)-one |
While many iodine-mediated reactions involve the use of iodine as a catalyst for C-H functionalization, researchgate.netrsc.orgrsc.orgresearchgate.net the iodine substituent at C-8 can itself be a site for oxidative transformations. For instance, the aryl iodide can be oxidized to a hypervalent iodine species, such as an iodonium (B1229267) salt or a (diacetoxyiodo)arene, by treatment with a suitable oxidizing agent. These hypervalent iodine reagents are highly reactive and can participate in a range of transformations, acting as powerful electrophiles or oxidizing agents. nih.gov This would open up unique avenues for the functionalization of the 8-position that are distinct from the more common cross-coupling and metallation approaches.
Reactivity of the Isoquinolinone Core in this compound
Beyond the reactions centered on the C-8 iodine, the isoquinolinone nucleus itself exhibits characteristic reactivity patterns.
Electrophilic aromatic substitution (EAS) on the isoquinoline (B145761) ring system preferentially occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring, which is deactivated by the electronegative nitrogen atom. quimicaorganica.orgreddit.com In the case of isoquinoline itself, electrophilic attack is favored at the C-5 and C-8 positions. quimicaorganica.org For this compound, the C-8 position is already substituted. Therefore, electrophilic attack is expected to occur at the C-5 position, and to a lesser extent, at the C-7 position. The amide functionality in the heterocyclic ring is a deactivating group, which will further direct incoming electrophiles to the carbocyclic ring. The iodine atom at C-8 is an ortho-, para-director, which would also favor substitution at the C-7 and C-5 positions, respectively. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The precise regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Addition and Substitution Reactions at the Lactam Carbonyl
The lactam carbonyl group within the isoquinolinone ring system is an electrophilic center, susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to the chemistry of carbonyl compounds. libretexts.org In a typical nucleophilic addition reaction, an electron-rich nucleophile attacks the partially positive carbonyl carbon. This process leads to the cleavage of the C=O pi bond, with the electrons moving to the electronegative oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org
This intermediate can then be protonated, typically by adding a weak acid, to yield an alcohol product. libretexts.org Unlike ketones and aldehydes, the lactam structure contains a nitrogen atom adjacent to the carbonyl. Under certain conditions, particularly with strong nucleophiles and forcing conditions, nucleophilic attack can lead to the cleavage of the amide bond and opening of the lactam ring. The stability of the lactam ring in this compound, however, means that such ring-opening reactions generally require more drastic conditions compared to simpler acyclic amides. The general mechanism for serine β-lactamases, for instance, involves a nucleophilic serine residue attacking the carbonyl of a β-lactam ring to form a covalent acyl-enzyme complex. nih.govnih.gov
Reactions at the N-2 Position (e.g., N-Alkylation, N-Acylation)
The nitrogen atom at the 2-position of the this compound ring is a key site for functionalization, most commonly through N-alkylation and N-acylation. These reactions typically proceed by first deprotonating the N-H group with a suitable base to form a highly conjugated and nucleophilic anion. mdpi.com
Commonly employed bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), often used in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). mdpi.com Once the anion is formed, it can react with a variety of electrophiles. For N-alkylation, alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) are frequently used as the alkylating agents. mdpi.com Similarly, N-acylation can be achieved using acyl halides (e.g., acetyl chloride) or acid anhydrides. The selection of the base and solvent system can be crucial for achieving high yields and minimizing side reactions. Microwave-assisted N-alkylation has been shown to be an efficient method for related heterocyclic systems like isatin, significantly reducing reaction times and improving yields. mdpi.com
Regioselective C-4 Functionalization of the Isoquinolinone Ring
While various positions on the isoquinolinone ring can be functionalized, the C-4 position is of particular synthetic interest. Although specific literature detailing the C-4 functionalization of the 8-iodo isomer is not prevalent, the general reactivity of the isoquinolinone scaffold allows for such modifications through various methods, including metal-catalyzed C-H activation.
Cascade and Tandem Reactions Initiated by this compound
The presence of the iodine atom makes this compound a suitable substrate for cross-coupling and cascade reactions, particularly those catalyzed by transition metals like palladium.
Palladium/Norbornene Cooperative Catalysis Cascade Decarboxylative Cyclization
Palladium/Norbornene cooperative catalysis, often referred to as the Catellani reaction, is a powerful strategy for the multi-functionalization of aryl halides. nih.gov This methodology allows for the sequential introduction of substituents at the ipso- and ortho-positions of the aryl halide. While research specifically utilizing this compound is limited, a novel three-component cascade reaction has been developed using the related isomer, 4-Iodoisoquinolin-1(2H)-ones. acs.org
In this process, 4-Iodoisoquinolin-1(2H)-ones react with o-bromobenzoic acids and norbornene in a palladium-catalyzed system. The reaction proceeds through a cascade involving C–H activation and decarboxylative coupling, with norbornene acting as a transient building block to construct complex, fused molecular architectures. acs.org This reaction demonstrates the potential of iodoisoquinolinones to participate in sophisticated, multi-bond-forming transformations to rapidly build molecular complexity.
Below is a table summarizing the scope of the reaction with various substituted 4-iodoisoquinolin-1(2H)-ones and o-bromobenzoic acids, as reported in the literature. acs.org
| Entry | 4-Iodoisoquinolin-1(2H)-one Derivative | o-Bromobenzoic Acid Derivative | Product | Yield (%) |
| 1 | N-Methyl | 2-bromo-4,5-dimethoxybenzoic acid | Fused Phenanthridinone | 83 |
| 2 | N-Ethyl | 2-bromo-4,5-dimethoxybenzoic acid | Fused Phenanthridinone | 76 |
| 3 | N-Propyl | 2-bromo-4,5-dimethoxybenzoic acid | Fused Phenanthridinone | 75 |
| 4 | N-Methyl | 2-bromo-4-methylbenzoic acid | Fused Phenanthridinone | 71 |
| 5 | N-Methyl | 2-bromo-5-methoxybenzoic acid | Fused Phenanthridinone | 65 |
| 6 | N-Methyl | 2-bromo-4-fluorobenzoic acid | Fused Phenanthridinone | 63 |
This data is representative of the reaction with the 4-iodo isomer and is presented to illustrate the potential reactivity of the iodoisoquinolinone scaffold in such cascade reactions. acs.org
Multi-Component Reactions (MCRs) with this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly valued for their efficiency and ability to generate diverse molecular libraries. rug.nlmdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in this field. beilstein-journals.org
These reactions are powerful tools for the synthesis of complex heterocyclic structures. For example, a modular solid-phase MCR has been developed for the synthesis of 3-substituted isoindolinones, which share a structural relationship with isoquinolinones. nih.gov While the isoquinolinone core is a valuable scaffold in medicinal chemistry, specific examples of this compound being employed as a starting component in MCRs are not extensively documented in the available literature. However, its functional handles suggest potential utility in the design of novel MCRs to access unique chemical matter.
Mechanistic Investigations of Key Transformations Involving 8 Iodoisoquinolin 1 2h One
Elucidation of Reaction Pathways for C-H Activation/Annulation
Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. For isoquinolinone scaffolds, this approach enables the construction of complex heterocyclic systems.
Recent studies have explored the synthesis of isoquinolinone derivatives through pathways that involve C-H activation and annulation. One proposed mechanism for the formation of 4-substituted isoquinolinones begins with the tautomerization of the isoquinolinone precursor. beilstein-journals.org This is followed by an electrophilic reaction with a hypervalent iodine(III) reagent, such as PISA (phenyliodine bis(sulfamate)), to form an iodane (B103173) intermediate. beilstein-journals.org This intermediate undergoes a proton shift and then collapses via reductive elimination, releasing iodobenzene (B50100) and generating a nitrenium ion. The final steps involve a nucleophilic attack of the olefin moiety on the electrophilic nitrogen, followed by deprotonation to yield the cyclized product. beilstein-journals.org
In transition metal-catalyzed C-H activation, the presence of a directing group is often crucial for achieving high levels of selectivity. researchgate.net For quinoline (B57606) derivatives, the nitrogen atom can act as a chelating group, facilitating the formation of cyclometallated complexes with transition metals like palladium or rhodium. researchgate.netnih.gov Mechanistic studies suggest that for quinoline N-oxides, C-H activation can proceed through an inner-sphere concerted metalation-deprotonation (CMD) pathway, where an acetate (B1210297) ligand from the palladium precatalyst acts as the deprotonating agent. nih.gov This leads to the formation of a palladacycle intermediate that is central to the subsequent functionalization steps. researchgate.net
Investigation of Radical Intermediates and Propagation Steps
The involvement of radical intermediates can significantly alter reaction pathways and outcomes. Distinguishing between ionic and radical mechanisms is a key aspect of mechanistic investigation. Radical reactions are typically characterized by three phases: initiation, propagation, and termination. masterorganicchemistry.com Initiation involves the net formation of radicals, propagation steps maintain the concentration of radicals, and termination involves their net destruction. masterorganicchemistry.com
In the context of isoquinolinone synthesis, specific experiments have been designed to probe for the presence of radical intermediates. For instance, in a reaction mediated by a hypervalent iodine(III) reagent to produce substituted isoquinolinones, a radical clock experiment was performed. beilstein-journals.org The use of a substrate with a cyclopropyl (B3062369) group, which would undergo rapid ring-opening if a radical were formed on the adjacent carbon, resulted in no ring-opened products. This outcome strongly suggested that radical intermediates were not generated during that particular transformation. beilstein-journals.org
However, other transformations involving similar heterocyclic systems and reagents are known to proceed via radical pathways. Iodine is frequently used to mediate radical reactions, often by forming key intermediates like arylsulfenyl iodide from diaryl disulfide and I2. nih.gov These intermediates can then undergo homolysis, induced by light or heat, to generate the reactive sulfenyl radical species that propagate the reaction chain. nih.gov For example, a cyanoalkyl radical can react with elemental sulfur to form a sulfenyl radical, which then undergoes a substitution reaction on an imidazopyridine ring. nih.gov While not directly involving 8-iodoisoquinolin-1(2H)-one, these studies establish the plausibility of radical mechanisms in related systems, underscoring the need for careful experimental verification in each specific case. nih.govnih.gov
Studies on Transition Metal-Catalyzed Reaction Cycles
Transition metal catalysis is a cornerstone of modern organic synthesis, and understanding the intricate catalytic cycles is essential for reaction development. chemistryjournals.netresearchgate.net These cycles typically involve a sequence of elementary steps, such as oxidative addition, transmetalation, and reductive elimination. chemistryjournals.net
For halogenated substrates like this compound, the carbon-iodine bond is a prime site for initial interaction with a low-valent transition metal catalyst, such as Palladium(0) or Nickel(0). The catalytic cycle for a typical cross-coupling reaction (e.g., Suzuki, Heck) would commence with the oxidative addition of the C-I bond to the metal center. This step forms a new organometallic complex, for instance, an Aryl-Pd(II)-I species.
Following oxidative addition, the specific pathway depends on the nature of the coupling partner:
In a Suzuki coupling , a transmetalation step occurs, where an organic group is transferred from an organoboron reagent to the palladium center, displacing the iodide.
In a Heck coupling , the alkene coupling partner coordinates to the metal center, followed by migratory insertion of the alkene into the Aryl-Pd bond.
The final key step is reductive elimination , where the two organic fragments are joined together, forming the new C-C bond and regenerating the active low-valent catalyst, allowing it to re-enter the catalytic cycle. chemistryjournals.netresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for mapping the energy profiles of these cycles and understanding the factors that control reactivity and selectivity. chemistryjournals.netrsc.org
The table below outlines a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an aryl iodide like this compound.
| Step | Description | Metal Oxidation State Change | Key Intermediates |
|---|---|---|---|
| 1. Oxidative Addition | The C-I bond of this compound adds to the Pd(0) catalyst. | Pd(0) → Pd(II) | Aryl-Pd(II)-I Complex |
| 2. Transmetalation (e.g., Suzuki) | An organic group (R) is transferred from a boron reagent to the Pd(II) center. | No Change | Aryl-Pd(II)-R Complex |
| 3. Reductive Elimination | The aryl and R groups couple, forming a new C-C bond and regenerating the catalyst. | Pd(II) → Pd(0) | Pd(0) Catalyst |
Solvent Effects and Stereoelectronic Influences on Reactivity
The choice of solvent can have a profound impact on reaction rates and selectivity, often by stabilizing or destabilizing key intermediates or transition states. Stereoelectronic effects, which relate to the influence of orbital alignment on molecular geometry and reactivity, are also critical in determining reaction outcomes.
A dramatic solvent effect was observed in the iodine-catalyzed sulfuration of isoquinolin-1(2H)-ones at the C-4 position, where DMSO was identified as the optimal solvent for the reaction. researchgate.net Similarly, the synthesis of substituted isoquinolinones mediated by a hypervalent iodine reagent exhibited remarkable solvent-dependent chemoselectivity. When the reaction was conducted in wet hexafluoroisopropanol (HFIP), 3-substituted isoquinolinones were the major products. In contrast, changing the solvent to acetonitrile (B52724) led to the formation of isomeric 4-substituted isoquinolinones with excellent selectivity. beilstein-journals.org This switch in regioselectivity highlights the solvent's critical role in directing the reaction pathway, possibly by altering the stability of the cationic intermediates involved in the rearrangement and cyclization steps. beilstein-journals.org
Stereoelectronic effects dictate the preferred pathways of chemical reactions based on electronic principles. For example, the geometry of intermediates in transition metal-catalyzed cycles and the feasibility of steps like reductive elimination can be influenced by the electronic properties of the ligands and the substrate. researchgate.netthieme-connect.de The electron-withdrawing nature of the carbonyl group and the electronic influence of the iodine substituent on the this compound ring system play a crucial role in its reactivity, particularly in C-H activation and cross-coupling reactions.
The following table summarizes the observed solvent effects on the reactivity of isoquinolinone systems.
| Reaction Type | Solvent | Observed Effect | Reference |
|---|---|---|---|
| Iodine-Catalyzed Sulfuration | DMSO | Found to be the best solvent for the reaction. | researchgate.net |
| Hypervalent Iodine-Mediated Synthesis | Wet HFIP | Favors formation of 3-substituted isoquinolinones. | beilstein-journals.org |
| Acetonitrile | Favors formation of 4-substituted isoquinolinones. | beilstein-journals.org |
Applications of 8 Iodoisoquinolin 1 2h One As a Synthetic Building Block
Precursor to Fused Polycyclic Systems
The structure of 8-iodoisoquinolin-1(2H)-one is well-suited for the construction of larger, fused aromatic and heteroaromatic systems. The iodine substituent serves as a synthetic handle for intramolecular and intermolecular coupling reactions, enabling the annulation of additional rings onto the isoquinolinone framework.
Synthesis of Phenanthridinones and Related Systems
Phenanthridinones are a class of polycyclic lactams found in various bioactive natural products and pharmaceuticals. A common and powerful strategy for their synthesis is the intramolecular palladium-catalyzed arylation of N-aryl-2-halobenzamides. In a similar vein, this compound could serve as a key precursor to analogous fused systems.
By N-arylating the isoquinolinone with a suitable 2-bromophenyl group, a precursor for an intramolecular C-H arylation or a double cross-coupling reaction can be formed. The palladium-catalyzed reaction would then facilitate the formation of a new six-membered ring, leading to the corresponding phenanthridinone derivative. While this synthetic approach is well-documented for simpler benzamides, specific examples and detailed research findings for this compound are not readily found in the literature.
Table 1: Plausible Reaction Scheme for Phenanthridinone Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |
| This compound | 2-Bromophenylboronic acid | Pd catalyst, base | N-(2-Bromophenyl)-8-iodoisoquinolin-1(2H)-one |
| N-(2-Bromophenyl)-8-iodoisoquinolin-1(2H)-one | - | Pd catalyst, base (intramolecular) | Fused Phenanthridinone System |
Note: This table represents a hypothetical reaction pathway based on established methodologies, as specific experimental data for this compound is not available.
Formation of Indenoisoquinoline Derivatives
Indenoisoquinolines are another important class of fused polycyclic compounds, with some derivatives showing promise as topoisomerase I inhibitors for cancer therapy. The synthesis of these scaffolds often involves the construction of an indene ring fused to the isoquinoline (B145761) core.
This compound can be envisaged as a starting material for indenoisoquinoline synthesis through palladium-catalyzed reactions such as the Heck reaction. Coupling of the C8-iodo position with an appropriately substituted alkene could initiate a cascade of reactions, including an intramolecular cyclization, to form the fused five-membered indene ring. Although various synthetic routes to indenoisoquinolines have been developed, specific protocols starting from this compound are not explicitly detailed in published research.
Construction of Other Polyheterocyclic Architectures
The reactivity of the carbon-iodine bond in this compound opens up possibilities for the synthesis of a wide array of other polyheterocyclic architectures through various cross-coupling reactions. For instance, Suzuki-Miyaura coupling with heteroarylboronic acids could introduce new heterocyclic rings at the C8-position. Subsequent intramolecular cyclization reactions could then be employed to build more complex, fused systems. The development of novel, multi-ring heterocyclic compounds is a continuing area of interest in medicinal chemistry due to the diverse biological activities such compounds can exhibit.
Scaffold for Advanced Organic Molecules
Beyond its use as a precursor to fused systems, this compound can also serve as a central scaffold upon which complex molecular functionality can be built. The isoquinolinone core is a common motif in bioactive molecules, and the iodine atom provides a site for diversification.
Integration into Complex Natural Product Syntheses
The isoquinolin-1(2H)-one core is present in a number of natural products. While there are no specific reports in the scientific literature detailing the use of this compound in the total synthesis of natural products, its potential as a key intermediate is significant. Synthetic strategies could involve an initial cross-coupling reaction at the C8-position to install a complex side chain, followed by further modifications of the isoquinolinone ring to complete the synthesis of the natural product or its analogues.
Development of Novel Heterocyclic Systems with Synthetic Relevance
The development of novel heterocyclic systems is crucial for advancing medicinal chemistry and materials science. This compound is a valuable starting point for creating new molecular scaffolds. Through reactions like the Sonogashira coupling with terminal alkynes, Suzuki-Miyaura coupling with arylboronic acids, or Buchwald-Hartwig amination with various amines, a diverse library of 8-substituted isoquinolin-1(2H)-ones can be generated. These new derivatives can then be evaluated for their biological activity or serve as building blocks for yet more complex molecules. The ability to introduce a wide range of substituents at a specific position on the isoquinolinone ring system is a powerful tool for drug discovery and the development of new functional materials.
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Palladium catalyst + Base | 8-Aryl/Heteroaryl-isoquinolin-1(2H)-one |
| Sonogashira | Terminal alkyne | Palladium/Copper catalyst + Base | 8-Alkynyl-isoquinolin-1(2H)-one |
| Heck | Alkene | Palladium catalyst + Base | 8-Alkenyl-isoquinolin-1(2H)-one |
| Buchwald-Hartwig | Amine/Amide | Palladium catalyst + Base | 8-Amino/Amido-isoquinolin-1(2H)-one |
Note: This table illustrates potential synthetic transformations. Specific reaction conditions and outcomes would require experimental investigation.
Utility in the Synthesis of Ligands and Catalysts
The isoquinoline core is a prominent scaffold in the design of ligands for organometallic catalysis. The introduction of specific substituents at the 8-position can profoundly influence the steric and electronic properties of the resulting ligands, thereby tuning the activity, selectivity, and stability of their metal complexes. This compound is an ideal starting material for this purpose, primarily through palladium-catalyzed cross-coupling reactions which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed Suzuki-Miyaura coupling is a particularly effective method for derivatizing the 8-position of the isoquinolinone core. While direct studies on this compound for ligand synthesis are specific, extensive research on analogous 8-halo-isoquinolinone systems demonstrates the feasibility and power of this approach. For instance, the closely related (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one has been successfully coupled with a wide array of pyrimidinyl boronic acids and pinacol boronates. nih.gov These reactions, typically catalyzed by palladium complexes with specialized phosphine ligands like SPhos, proceed in high yields to create a library of 8-pyrimidinyl-isoquinolinone derivatives. nih.gov Given that the C-I bond is significantly more reactive than the C-Cl bond in such couplings, this compound is an even more promising substrate for these transformations.
The general scheme for such a Suzuki-Miyaura coupling reaction is shown below:
Scheme 1: General representation of Suzuki-Miyaura coupling using an 8-halo-isoquinolinone substrate to synthesize biaryl compounds, potential precursors for ligands.
This methodology allows for the introduction of various aryl and heteroaryl groups, which can be further functionalized to incorporate coordinating atoms like phosphorus, nitrogen, or sulfur, thus forming multidentate ligands. The synthesis of new 8-(het)aryl derivatives from the analogous 8-bromotetrahydroisoquinolin-4-one further underscores the robustness of this synthetic strategy for creating diverse molecular frameworks suitable for ligand development. researchgate.net The types of coupling partners successfully employed with related 8-halo-isoquinolinones highlight the potential for creating a wide variety of structures from the 8-iodo derivative.
| 8-Halo-Isoquinolinone Analogue | Coupling Partner (Boronic Acid/Ester) | Catalyst System (Example) | Product Type | Reference |
| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Pyrimidinyl Boronic Acids | Pd(PPh₃)₂Cl₂ / SPhos | 8-Pyrimidinyl-isoquinolinones | nih.gov |
| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Pyrimidinyl Pinacol Boronates | Pd(PPh₃)₂Cl₂ / SPhos | 8-Pyrimidinyl-isoquinolinones | nih.gov |
| 8-Bromotetrahydroisoquinolin-4-one | Arylboronic Acids | Pd(PPh₃)₄ | 8-Aryl-tetrahydroisoquinolines | researchgate.net |
| 8-Iodoquinolin-4(1H)-one (tautomer) | Benzothiadiazole Bispinacol Boronic Ester | Pd(PPh₃)₄ / SPhos | 8,8'-bis-Quinolinol Derivative | researchgate.net |
By leveraging these established cross-coupling protocols, this compound can be used to synthesize precursors for P,N-type heterocyclic phosphine ligands, which are highly effective in organometallic catalysis. beilstein-journals.org The resulting biaryl structures can undergo subsequent reactions to introduce phosphine groups, leading to novel ligands whose catalytic performance can be fine-tuned by the specific substituent attached at the 8-position.
Application in Materials Science
The same synthetic versatility that makes this compound a valuable building block for ligands also applies to the field of materials science. The ability to append functional moieties to the isoquinolinone core allows for the creation of novel organic materials with tailored photophysical and electronic properties. Derivatives of the closely related quinoline (B57606) scaffold, such as 8-hydroxyquinoline, are widely used as electron carriers and emissive materials in organic light-emitting diodes (OLEDs). mdpi.com This provides a strong impetus for using this compound to construct more complex, high-performance materials.
A direct application of this strategy involves the synthesis of a novel benzothiadiazole (BTZ) luminogen using 8-iodoquinolin-4(1H)-one, a tautomer of this compound, as the key building block. researchgate.net In this work, a Suzuki-Miyaura cross-coupling reaction was employed to connect two isoquinolinone units to a central benzothiadiazole core. researchgate.net
The resulting molecule, 8,8'-(benzo[c] beilstein-journals.orgrsc.orgnih.govthiadiazole-4,7-diyl)bis(quinolin-4-ol), exhibits intriguing photophysical properties, including aggregation-induced emission (AIE). researchgate.net AIE is a phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation in the solid state, a desirable property for fabricating bright and efficient OLEDs and sensors. The twisted structure of the final compound, induced by the coupling at the 8-position, hinders intramolecular rotation in the aggregated state, which is key to its AIE characteristics. researchgate.net
| Parameter | Description |
| Starting Material | 8-Iodoquinolin-4(1H)-one |
| Reaction Type | Palladium-catalyzed Suzuki-Miyaura C-C Cross-Coupling |
| Coupling Partner | 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c] beilstein-journals.orgrsc.orgnih.govthiadiazole |
| Product | 8,8'-(Benzo[c] beilstein-journals.orgrsc.orgnih.govthiadiazole-4,7-diyl)bis(quinolin-4-ol) |
| Key Property of Derivative | Aggregation-Induced Emission (AIE) |
| Potential Application | Photosensitizers, Organic Light-Emitting Diodes (OLEDs) |
This research demonstrates that this compound is a powerful synthetic intermediate for constructing complex, functional π-conjugated systems. The ability to precisely install the isoquinolinone moiety into larger molecular frameworks via cross-coupling reactions opens avenues for developing new generations of organic electronic materials, fluorescent probes, and photosensitizers.
Computational and Theoretical Investigations of 8 Iodoisoquinolin 1 2h One and Its Derivatives
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
No published DFT studies detailing the optimized geometry, bond lengths, bond angles, Mulliken atomic charges, or frontier molecular orbitals (HOMO/LUMO) specifically for 8-Iodoisoquinolin-1(2H)-one were identified. Such studies are crucial for understanding the molecule's stability and electronic properties.
Prediction of Reactivity and Regioselectivity through Computational Modeling
There are no available computational models or studies that predict the reactivity and regioselectivity of this compound. These investigations would typically involve analyzing the molecule's electrostatic potential map and Fukui functions to identify likely sites for electrophilic and nucleophilic attack.
Conformational Analysis and Intermolecular Interactions
Specific conformational analyses or studies on the intermolecular interactions (such as hydrogen bonding or π-π stacking) of this compound have not been reported in the scientific literature.
Elucidation of Energetics and Transition States for Reactions
No computational research has been found that elucidates the energetics, reaction pathways, or transition state structures for reactions involving this compound. These studies are fundamental for understanding reaction mechanisms and kinetics.
Quantitative Structure–Activity Relationship (QSAR) Studies Focused on Structural Features and Reactivity (excluding biological activity correlation)
QSAR studies require a dataset of related molecules with measured reactivity. No such studies focusing on the structural features of this compound and its correlation with chemical reactivity (excluding biological activity) were found.
Emerging Research Directions and Future Prospects in 8 Iodoisoquinolin 1 2h One Chemistry
Development of More Sustainable and Green Synthetic Protocols
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly integral to modern organic synthesis. unibo.itnih.gov The future synthesis of 8-Iodoisoquinolin-1(2H)-one and its derivatives will likely see a significant shift towards more environmentally benign protocols. Key areas of development include the adoption of greener solvents, alternative energy sources, and the use of eco-friendly catalysts.
Research into the synthesis of other heterocyclic compounds has demonstrated the utility of ionic liquids as recyclable reaction media that can lead to simple workups and excellent yields. scirp.orgresearchgate.net Similarly, the use of ultrasonic irradiation has been shown to enhance reaction rates and yields under milder conditions for the synthesis of related isoindolin-1-one (B1195906) structures. nih.gov Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, presents another promising avenue. mdpi.com These strategies, summarized in the table below, could be adapted for the synthesis of the this compound backbone, significantly reducing the environmental footprint of its production.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |
| Waste Prevention | Designing synthetic routes with high atom economy. | Reduces byproducts and environmental impact. nih.gov |
| Safer Solvents & Auxiliaries | Replacing traditional volatile organic compounds with water, ionic liquids, or solvent-free conditions. | Minimizes pollution and improves operational safety. scirp.org |
| Design for Energy Efficiency | Employing methods like microwave or ultrasonic irradiation. nih.gov | Shortens reaction times and reduces energy consumption compared to conventional heating. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the isoquinolinone core. | Decreases reliance on petrochemical sources. |
| Catalysis | Utilizing recyclable heterogeneous or biocatalysts instead of stoichiometric reagents. nih.gov | Improves efficiency, reduces waste, and allows for catalyst reuse. |
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the this compound scaffold is crucial for tuning its properties and exploring its potential in various applications. Future research will focus on discovering novel catalytic systems that can selectively modify the molecule with high efficiency. The iodine atom at the C8 position serves as a versatile handle for cross-coupling reactions, but direct C–H functionalization at other positions on the isoquinolinone core is a highly sought-after strategy for its atom economy. researchgate.net
Heterogeneous catalysis is particularly attractive due to the ease of catalyst separation and recycling, contributing to more sustainable processes. nih.gov For instance, metal oxides or metals supported on materials like ordered mesoporous carbon could be explored for C-H activation or coupling reactions on the isoquinolinone ring. nih.gov Furthermore, catalytic systems involving iodine, such as the I2/DMSO system, have proven effective for various transformations including C-S and C-O bond formation in other heterocyclic systems and could unlock new reactivity pathways for this compound. mdpi.com Nickel-catalyzed reactions, often directed by coordinating groups like the amide in the isoquinolinone ring, are also a powerful tool for C(sp3)-H functionalization, which could be relevant for derivatives bearing alkyl chains. chemrxiv.org
| Catalytic Approach | Target Transformation | Potential Advantages |
| Heterogeneous Catalysis | C-H functionalization, cross-coupling. | Catalyst recyclability, stability, environmental friendliness. nih.gov |
| Photoredox Catalysis | Radical-based functionalization (e.g., alkylation, arylation). | Mild reaction conditions, access to unique reactivity. researchgate.net |
| Iodine-Based Catalysis (e.g., I2/DMSO) | C-H sulfenylation, oxidative cyclizations. | Metal-free conditions, high regioselectivity. mdpi.com |
| Transition Metal Catalysis (e.g., Pd, Ni, Co) | Cross-coupling at the C-I bond, directed C-H activation. | High efficiency, broad substrate scope, formation of C-C and C-heteroatom bonds. researchgate.netchemrxiv.org |
Asymmetric Synthesis of Chiral this compound Derivatives
Chirality is a fundamental aspect of molecular recognition in biological systems, and the development of methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. beilstein-journals.orgmdpi.com While this compound itself is achiral, its derivatives can possess stereogenic centers, for example, at the C3 or C4 positions or on a substituent. The enantioselective synthesis of such derivatives is a key future direction.
Drawing inspiration from advances in the synthesis of related chiral heterocycles like tetrahydroisoquinolines and isoindolinones, several strategies can be envisioned. mdpi.comnih.gov Catalytic asymmetric reduction of a 3,4-dihydroisoquinolinone precursor could establish a stereocenter at C3 or C4. mdpi.com This can be achieved through asymmetric hydrogenation or transfer hydrogenation using chiral transition-metal complexes. mdpi.com Additionally, the use of chiral organocatalysts, such as chiral phosphoric acids or thioureas, has been successful in the asymmetric synthesis of isoindolinones and could be adapted for reactions involving the this compound scaffold. nih.gov These methods would provide access to enantiomerically pure compounds, which is essential for investigating their biological activities.
| Asymmetric Strategy | Reaction Type | Relevant Precursor/Substrate |
| Transition-Metal Catalyzed Asymmetric Hydrogenation | Reduction of C=N or C=C bonds | 3,4-Dihydroisoquinolin-1(2H)-one derivatives |
| Asymmetric Transfer Hydrogenation | Reduction using a hydrogen donor (e.g., formic acid) | Imines or enamines derived from the isoquinolinone core |
| Organocatalyzed Reactions | Michael additions, aldol (B89426) reactions, etc. | Functionalized isoquinolinone derivatives |
| Chiral Phase-Transfer Catalysis | Alkylation or other functionalization | N- or C-alkylation of the isoquinolinone ring |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way molecules are made, particularly in the pharmaceutical industry. wiley-vch.de These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly synthesize and screen compound libraries. nih.govscispace.com Applying these platforms to this compound chemistry is a logical next step to accelerate discovery.
Flow chemistry allows for multi-step syntheses to be performed in a single, continuous sequence, eliminating the need for manual isolation and purification of intermediates. uc.pt This approach would be highly beneficial for constructing derivatives of this compound, enabling rapid access to a diverse range of analogues. Automated platforms, which combine robotics with data-driven algorithms, can further accelerate this process from molecular design to execution. researchgate.netresearchgate.net Systems like the SynFini platform leverage AI to design synthetic routes and robotics to perform high-throughput reaction screening and production. youtube.com Employing such systems would enable the efficient exploration of the chemical space around the this compound core.
| Technology | Application to this compound | Key Advantages |
| Continuous Flow Chemistry | Multi-step synthesis of derivatives. | Enhanced safety, precise control of temperature and pressure, scalability, rapid reaction optimization. wiley-vch.descispace.com |
| Automated Synthesis Platforms | High-throughput synthesis of compound libraries. | Increased speed and efficiency, reduced human error, rapid exploration of structure-activity relationships. sigmaaldrich.com |
| AI-Driven Retrosynthesis | Planning efficient synthetic routes. | Prioritization of cost-effective and successful reaction pathways. youtube.com |
| Robotic Reaction Screening | Optimization of reaction conditions. | Miniaturized, parallel experimentation to quickly identify optimal conditions. youtube.com |
Discovery of Undiscovered Reactivity Patterns of the Iodinated Isoquinolinone Core
While the iodine atom at the C8 position is a known handle for cross-coupling reactions, and the isoquinolinone core exhibits established reactivity, the interplay between these features and the potential for entirely new transformations remains an exciting area for exploration. Future research will likely focus on uncovering novel reactivity patterns of the this compound scaffold.
The electron-rich nature of the benzene (B151609) ring and the electron-deficient pyridinone ring, combined with the presence of the iodo group, could lead to unique regioselectivity in various reactions. For example, the iodine atom could act as a directing group or participate in halogen-bonding interactions to influence the outcome of reactions at other sites. Research into the reactivity of other iodinated compounds has shown complex patterns that are not always predictable by simple electronic effects. nih.gov Exploring reactions such as photocatalyzed transformations, radical-based C-H functionalizations, or novel cyclization cascades could reveal currently unknown pathways. A systematic investigation of its behavior under a wide range of conditions—using different metals, ligands, oxidants, and reductants—will be key to unlocking the full synthetic potential of this versatile heterocyclic core.
| Potential Reaction Class | Position(s) Involved | Synthetic Utility |
| Palladium-Catalyzed Cross-Coupling | C8 | Suzuki, Sonogashira, Heck, Buchwald-Hartwig reactions to form C-C, C-N, C-O bonds. |
| Regioselective C-H Functionalization | C4, C5, C7 | Direct introduction of functional groups (e.g., sulfenyl, alkyl) without pre-functionalization. researchgate.net |
| Reductive Heck / Radical Cyclizations | C8 and other positions | Formation of new ring systems fused to the isoquinolinone core. |
| Halogen Dance Reactions | Migration of Iodine | Potential access to other iodo-substituted isoquinolinone isomers. |
| Photocatalytic Reactions | Various | Access to novel transformations under mild conditions via radical intermediates. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 8-Iodoisoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?
- Methodology :
- Direct Iodination : Use electrophilic iodination (e.g., N-iodosuccinimide, I₂ with HNO₃) on pre-synthesized isoquinolin-1(2H)-one derivatives. Optimize solvent (e.g., DMF, AcOH) and temperature (60–100°C) to control regioselectivity .
- Metal-Catalyzed C–H Activation : Employ Co(III) or Pd catalysts for late-stage iodination. For example, use Co(III)-catalyzed C–H activation to introduce iodine at the 8-position, leveraging directing groups (e.g., benzyl, methyl) to enhance selectivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Analytical Workflow :
- NMR Spectroscopy : Compare <sup>1</sup>H/<sup>13</sup>C NMR data with analogous isoquinolinone derivatives. Look for deshielded signals at the iodinated position (δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular ion [M+H]<sup>+</sup> using HRMS (expected m/z: ~273.0 for C₉H₇INO) .
- X-ray Crystallography : If crystals are obtainable, compare bond lengths (C–I: ~2.09 Å) and angles with structurally related compounds (e.g., 2-methylisoquinolin-1(2H)-one) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of this compound derivatives (e.g., anticancer vs. neuroprotective effects)?
- Root-Cause Analysis :
- Purity Discrepancies : Validate compound purity (>98%) via orthogonal methods (HPLC, elemental analysis) to exclude confounding impurities .
- Assay Conditions : Replicate assays under standardized protocols (e.g., cell lines, exposure time). For example, test cytotoxicity in MCF-7 (breast cancer) vs. SH-SY5Y (neuroblastoma) cells using MTT assays .
- Structural Analogues : Compare activity with non-iodinated analogues (e.g., 8-H-isoquinolinone) to isolate iodine’s electronic/steric effects .
Q. How can computational modeling optimize the regioselective synthesis of this compound?
- In Silico Approaches :
- DFT Calculations : Use Gaussian or ORCA to model transition states of iodination reactions. Compare activation energies for iodination at C-8 vs. C-7 positions .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions on the isoquinolinone scaffold to predict iodine’s preferential attack site .
- Validation : Cross-reference computational predictions with experimental <sup>13</sup>C NMR shifts (calculated vs. observed δC for C-8) .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Scale-Up Considerations :
- Exothermic Reactions : Use jacketed reactors with controlled cooling for iodination steps to prevent runaway reactions .
- Iodine Handling : Implement inert atmospheres (N₂/Ar) to minimize iodine sublimation and worker exposure .
- Yield Optimization : Screen solvents (e.g., DCE vs. AcOH) and catalysts (e.g., Co(III) vs. Pd) at pilot scale (10–100 g batches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
